molecular formula C12H9ClINO2 B13076239 Ethyl 7-chloro-4-iodoquinoline-3-carboxylate

Ethyl 7-chloro-4-iodoquinoline-3-carboxylate

Cat. No.: B13076239
M. Wt: 361.56 g/mol
InChI Key: AYSCAFCKADGSLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-4-iodoquinoline-3-carboxylate typically involves the Friedländer reaction, which is a classical method for constructing quinoline derivatives. The reaction involves the condensation of 2-aminobenzophenone with an appropriate β-keto ester in the presence of a Lewis acid catalyst .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of automated systems helps in monitoring the reaction progress and controlling the addition of reagents .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-4-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products:

Scientific Research Applications

Ethyl 7-chloro-4-iodoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-chloro-4-iodoquinoline-3-carboxylate involves its interaction with various molecular targets. The chloro and iodo groups enhance its ability to bind to specific enzymes or receptors, thereby modulating their activity. The quinoline ring system is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death in certain microorganisms or cancer cells .

Comparison with Similar Compounds

Uniqueness: Ethyl 7-chloro-4-iodoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H9ClINO2

Molecular Weight

361.56 g/mol

IUPAC Name

ethyl 7-chloro-4-iodoquinoline-3-carboxylate

InChI

InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3

InChI Key

AYSCAFCKADGSLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1I)Cl

Origin of Product

United States

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